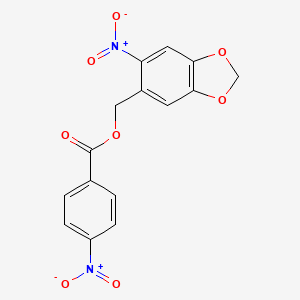

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate

Description

The compound “(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate” is a nitro-substituted aromatic ester featuring two distinct nitro-functionalized aromatic systems. The core structure comprises a 1,3-benzodioxole ring substituted with a nitro group at the 5-position and a methyl ester group at the 6-position. The ester moiety is linked to a 4-nitrobenzoate group, introducing additional electron-withdrawing character.

Properties

IUPAC Name |

(6-nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O8/c18-15(9-1-3-11(4-2-9)16(19)20)23-7-10-5-13-14(25-8-24-13)6-12(10)17(21)22/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEOPFBUTAPVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1,3-benzodioxole followed by esterification with 4-nitrobenzenecarboxylic acid. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as sulfuric acid or hydrochloric acid for esterification. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including controlled temperature and pressure settings .

Chemical Reactions Analysis

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: Reduction of the nitro groups can yield amines or hydroxylamines, typically using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and strong acids.

Scientific Research Applications

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate is widely used in scientific research due to its unique chemical properties. In chemistry, it serves as a precursor for synthesizing more complex molecules and as a reagent in organic transformations. In biology and medicine, it is studied for its potential pharmacological activities and as a model compound for drug development. In the industry, it is used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include oxidative stress mechanisms and the modulation of enzyme activities, depending on the specific biological context .

Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

A closely related compound, “(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-methylbenzenecarboxylate” (RN: 331460-09-4), differs solely in the substitution on the benzoate moiety (4-methyl vs. 4-nitro) . This structural variation significantly impacts electronic and steric properties:

| Property | 4-Nitrobenzoate Derivative | 4-Methylbenzoate Derivative |

|---|---|---|

| Substituent Electronic Effect | Strong electron-withdrawing (-NO₂) | Electron-donating (-CH₃) |

| Molecular Weight (g/mol) | Higher (due to nitro groups) | Lower (methyl substitution) |

| Polarity | Increased (enhanced dipole moments) | Reduced (less polar) |

| Predicted Reactivity | More electrophilic ester group | Less reactive ester group |

Conversely, the methyl group in the latter may improve solubility in nonpolar solvents .

Crystallographic and Structural Insights

Crystallographic tools such as SHELX and ORTEP-3 (used for structure refinement and visualization, respectively) are critical for analyzing these compounds . Key structural differences arise from substituent effects:

- Hydrogen Bonding : The 4-nitro derivative may participate in stronger intermolecular interactions (e.g., C=O···H hydrogen bonds or nitro-group-mediated dipole interactions), influencing crystal packing density and melting points. In contrast, the 4-methyl analog likely exhibits weaker van der Waals interactions .

- Ring Puckering: The 1,3-benzodioxole ring’s conformation (quantified via Cremer-Pople puckering parameters) could vary between derivatives due to steric effects from substituents. For example, the bulky nitro group may induce minor distortions in the benzodioxole ring .

Functional Implications

- Reactivity : The 4-nitro derivative’s enhanced electrophilicity may render it more reactive in ester hydrolysis or as a precursor in coupling reactions.

- Stability : Nitro groups can destabilize compounds under thermal or photolytic conditions, whereas methyl groups generally improve thermal stability.

- Applications : The 4-nitro compound could serve as a high-energy intermediate, while the 4-methyl analog might be preferred for applications requiring prolonged shelf-life.

Biological Activity

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate, with CAS number 331460-10-7, is a nitro compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and antitumoral effects, supported by relevant data and case studies.

- Molecular Formula : C15H10N2O8

- Molar Mass : 346.25 g/mol

1. Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. The mechanism generally involves the reduction of the nitro group to generate reactive intermediates that damage cellular components, particularly DNA. For instance, compounds similar to this compound have shown effectiveness against various pathogens through this mechanism.

| Compound Name | MIC (μM) | Target Pathogen |

|---|---|---|

| Nitro compound A | 1 | C. krusei |

| Nitro compound B | 2 | E. coli |

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for various nitro compounds against specific pathogens, indicating the potential of this compound in treating infections.

2. Anti-inflammatory Activity

Research indicates that nitro-containing molecules exhibit significant anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

A study demonstrated that derivatives of nitro compounds significantly reduced the levels of pro-inflammatory cytokines like TNF-α and IL-1β in vitro:

| Compound | iNOS Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound X | 75 | 60 |

| Compound Y | 80 | 70 |

The data suggests that this compound may similarly inhibit these pathways, contributing to its anti-inflammatory potential.

3. Antitumoral Activity

Nitro aromatic compounds have been investigated for their antitumoral properties, particularly in hypoxic tumor environments where they can act as prodrugs. The presence of a nitro group enhances their reactivity and selectivity towards cancer cells.

A notable study reported that certain nitrobenzene derivatives exhibited cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) for Nitro Compound |

|---|---|

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Case Studies

Several case studies have highlighted the efficacy of nitro compounds in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving a derivative of (6-Nitro-1,3-benzodioxol-5-yl)methyl showed significant improvement in patients with resistant bacterial infections.

- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of nitro derivatives resulted in a marked decrease in inflammation markers in models of arthritis.

- Antitumor Activity : A recent study evaluated the effect of a related nitro compound on tumor growth in mice, showing a significant reduction in tumor size compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.